N-Benzyl-N-cyclohexylcyclohexanamine

Description

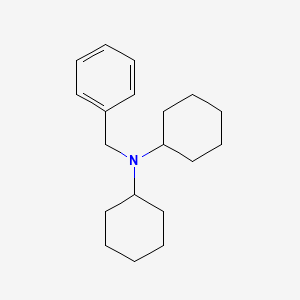

N-Benzyl-N-cyclohexylcyclohexanamine is a tertiary amine characterized by a nitrogen atom bonded to a benzyl group and two cyclohexyl substituents. Tertiary amines of this class are typically used in research settings, particularly in organic synthesis and forensic analysis .

Properties

CAS No. |

203458-24-6 |

|---|---|

Molecular Formula |

C19H29N |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

N-benzyl-N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C19H29N/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2 |

InChI Key |

YBRDZPZRORRPDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(CC2=CC=CC=C2)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation Method

One prevalent approach to synthesizing N-Benzyl-N-cyclohexylcyclohexanamine involves the direct alkylation of cyclohexylamine with benzyl chloride.

Reagents : Cyclohexylamine, benzyl chloride, and a base (such as sodium hydroxide).

-

- Dissolve cyclohexylamine in an appropriate solvent (e.g., ethanol).

- Add benzyl chloride dropwise while stirring under reflux conditions.

- Introduce a base to facilitate the reaction.

- After completion, the mixture is cooled and extracted with an organic solvent.

Yield : Typically ranges from 60% to 80%, depending on reaction conditions.

Reduction of Benzylidene Derivatives

Another method involves the reduction of benzylidene derivatives, which can be generated from cyclohexanone and benzaldehyde.

Reagents : Cyclohexanone, benzaldehyde, reducing agent (such as sodium borohydride).

-

- Mix cyclohexanone with benzaldehyde to form a benzylidene intermediate.

- Reduce the intermediate using sodium borohydride in methanol.

- Purify the resulting amine through recrystallization.

Yield : Generally achieves yields of approximately 70%.

Multi-Step Synthesis via Amination

A more complex route involves multi-step synthesis starting from simpler amines.

Step One : Formation of an intermediate by reacting cyclohexanone with an amine to form a cyclic amine.

Step Two : Alkylation using benzyl bromide or chloride.

Step Three : Final purification through distillation or chromatography.

- Yield : This method can yield higher purity products but may have lower overall yields due to multiple steps (around 50% total yield).

Comparative Analysis of Methods

The following table summarizes the different preparation methods discussed:

| Method | Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | Cyclohexylamine, Benzyl chloride | 60-80 | Simple and straightforward | Requires careful handling of reagents |

| Reduction of Benzylidene Derivatives | Cyclohexanone, Benzaldehyde, NaBH4 | ~70 | High selectivity for desired product | Multi-step process increases complexity |

| Multi-Step Synthesis via Amination | Cyclohexanone, Amine, Benzyl bromide | ~50 | Can produce high-purity compounds | Lower yield due to multiple reactions |

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-Cyclohexylcyclohexanamine.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

- Intermediate for Synthesis : It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to undergo various reactions allows it to be transformed into more complex structures essential for drug development.

- Reactivity Studies : N-Benzyl-N-cyclohexylcyclohexanamine has been studied for its reactivity patterns, contributing to the understanding of amine chemistry and its derivatives .

Biology

- Biologically Active Molecules : The compound acts as a building block for synthesizing biologically active molecules. Its derivatives have shown potential in modulating biological pathways, particularly in neuropharmacology.

- Cell Viability Studies : Research has indicated that this compound exhibits dose-dependent inhibition of cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent.

Medicine

- Drug Development : The compound is being investigated for its role in developing drugs targeting neurological disorders. Its interaction with acetylcholinesterase has been a focal point in designing inhibitors for Alzheimer's disease .

- Immunotherapy Applications : Studies have shown that this compound can enhance immune cell activity, indicating potential applications in immunotherapy.

Case Study 1: Anticancer Properties

A study examined the effects of this compound on various cancer cell lines. Results demonstrated a significant reduction in cell viability at higher concentrations, indicating promising anticancer properties. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study 2: Neuropharmacological Effects

Research focused on the compound's ability to inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation. Results showed that this compound had competitive inhibition characteristics, making it a candidate for further development as a treatment for neurodegenerative diseases.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Enables the formation of complex pharmaceuticals |

| Biology | Cell viability studies | Dose-dependent inhibition of cancer cell proliferation |

| Medicine | Drug development | Potential acetylcholinesterase inhibitor for Alzheimer's |

Research Findings

Recent findings have expanded the understanding of this compound’s biological activity:

- Target Identification : Proteomic studies have identified key protein targets linked to metabolic pathways and inflammatory responses.

- In Vivo Studies : Animal model studies indicated significant reductions in inflammation markers post-treatment, suggesting safety and efficacy.

Mechanism of Action

The mechanism of action of N-Benzyl-N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key parameters of N-Benzyl-N-cyclohexylcyclohexanamine with structurally related compounds:

Key Differences and Similarities

Substituent Effects :

- This compound (hypothetical): The presence of two bulky cyclohexyl groups may enhance lipophilicity compared to analogs like N-Benzylcyclohexanamine (single cyclohexyl group) .

- N-Benzylcyclohexylamine hydrochloride : The hydrochloride salt form increases solubility in polar solvents, making it suitable for analytical applications .

- Applications: N-Benzylcyclohexylamine hydrochloride is explicitly used as a forensic reference standard due to its role in detecting cutting agents in illicit drugs .

Stability and Reactivity

- N-Benzylcyclohexanamine: Stable under recommended storage conditions but may decompose under fire to produce carbon monoxide and nitrogen oxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.